

# Whitepaper: The Significance of Enolase Inhibition in Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Pomhex   |           |  |  |  |
| Cat. No.:            | B8146642 | Get Quote |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

Enolase 1 (ENO1), a key glycolytic enzyme, is frequently overexpressed in a multitude of cancers and is associated with aggressive tumor phenotypes and poor prognosis.[1] While its canonical role is to catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis, ENO1 also exhibits non-glycolytic or "moonlighting" functions that are critical to cancer progression.[2][3] These include acting as a surface plasminogen receptor to facilitate cell invasion and metastasis, and modulating key oncogenic signaling pathways.[3][4] This dual functionality makes ENO1 an attractive and strategic target for anticancer therapy. This technical guide provides an in-depth overview of the role of ENO1 in oncology, summarizes the current landscape of ENO1 inhibitors, presents detailed experimental protocols for their evaluation, and visualizes the complex signaling networks in which ENO1 participates.

# Introduction: Enolase as a Dual-Function Oncogenic Driver

Cancer cells exhibit profound metabolic reprogramming, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[4] This metabolic shift provides the necessary energy and anabolic precursors for rapid cell proliferation.[5][6] Alpha-enolase (ENO1) is a critical metalloenzyme in the glycolytic pathway, responsible for the second to last



step: the conversion of 2-phosphoglycerate (2-PGA) to the high-energy precursor phosphoenolpyruvate (PEP).[3][4][7]

Beyond this fundamental metabolic role, ENO1 is a quintessential "moonlighting" protein, performing distinct functions depending on its subcellular localization.[8][9] In the cytoplasm, it fuels the Warburg effect.[10] When translocated to the cell surface, it acts as a plasminogen receptor, promoting the degradation of the extracellular matrix (ECM) and thereby facilitating cancer cell invasion and metastasis.[3][4][10] In the nucleus, an alternative translation product of the ENO1 gene, c-myc promoter-binding protein (MBP-1), acts as a tumor suppressor by repressing c-myc transcription.[3][6] Given its overexpression in many cancers and its multifaceted roles in promoting tumor growth, chemoresistance, and metastasis, targeting ENO1 has emerged as a promising therapeutic strategy.[3][4][11]

## The Glycolytic Role of ENO1 in Cancer

The heightened glycolytic flux in cancer cells necessitates the upregulation of glycolytic enzymes, including ENO1.[6] This overexpression is a common feature across more than 10 types of human cancer.[2] By catalyzing the dehydration of 2-PGA to PEP, ENO1 is pivotal for maintaining the high rate of ATP production and the supply of biosynthetic intermediates required for sustained cancer cell proliferation.[5][12] Inhibition of this enzymatic activity is a primary strategy for anticancer drug development, aiming to disrupt the energy supply of tumor cells.[13]



Click to download full resolution via product page

**Caption:** The catalytic function of Enolase in the glycolytic pathway.

## **Moonlighting Functions: Beyond Glycolysis**

ENO1's significance in cancer extends far beyond its metabolic function. Its ability to perform non-glycolytic roles is a key contributor to tumor aggressiveness.

## **Plasminogen Receptor and Invasion**



When localized on the cell surface, ENO1 functions as a receptor for plasminogen.[3][9] This interaction facilitates the conversion of plasminogen to plasmin, a serine protease that degrades ECM proteins and activates matrix metalloproteinases.[3][6] This cascade is a major driver of cancer cell migration, invasion, and metastasis.[3][6]

## **Modulation of Oncogenic Signaling Pathways**

ENO1 is deeply integrated with several key oncogenic signaling pathways, acting as a modulator of cell growth, proliferation, and survival.[2]

- PI3K/AKT Pathway: ENO1 can activate the FAK/PI3K/AKT signaling cascade.[14] This
  activation promotes glycolysis, cell cycle progression, and the epithelial-mesenchymal
  transition (EMT), which is crucial for metastasis.[14]
- AMPK/mTOR Pathway: In colorectal cancer, ENO1 has been shown to promote tumorigenesis and metastasis by inhibiting the phosphorylation of AMP-activated protein kinase (AMPKα) while increasing the phosphorylation of mTOR.[2]
- Wnt/β-catenin Pathway: ENO1 can upregulate β-catenin and its downstream target, cyclin
   D1, thereby promoting cell growth and proliferation in bladder cancer.[2]
- Choline Metabolism: In a novel moonlighting role, ENO1 interacts with and stabilizes choline kinase α (CHKα) by preventing its ubiquitination and degradation.[11][15] This enhances choline phospholipid metabolism, contributing to brain tumor growth.[11][16]





Click to download full resolution via product page

**Caption:** Moonlighting functions of ENO1 in signaling and metastasis.

## Therapeutic Strategies: Enolase Inhibitors

The central role of enolase in both metabolism and oncogenic signaling makes it a compelling therapeutic target.[2][11] Several small molecule inhibitors have been developed, ranging from broad-spectrum pan-enolase inhibitors to isoform-specific compounds.[5]

A particularly innovative strategy is "collateral lethality," which targets cancers with a homozygous deletion of the ENO1 gene.[17] These tumors become solely dependent on the redundant paralogue, ENO2.[17][18] Specific inhibition of ENO2 in this context selectively kills



cancer cells while sparing normal tissues where ENO1 is present, offering a potentially wide therapeutic window.[17][19]

## **Quantitative Data on Enolase Inhibitors**

The efficacy of various enolase inhibitors has been quantified in numerous studies. The table below summarizes key data for prominent compounds.

| Inhibitor | Target<br>Specificity     | Efficacy<br>Metric | Value                             | Cancer<br>Type/Model                    | Reference |
|-----------|---------------------------|--------------------|-----------------------------------|-----------------------------------------|-----------|
| PhAH      | Pan-Enolase               | Ki                 | pM range                          | N/A                                     | [20]      |
| SF-2312   | Pan-Enolase               | Ki                 | nM range                          | N/A                                     | [20]      |
| ENOblock  | ENO1 (non-catalytic)      | Cytotoxicity       | Effective                         | Colon Cancer                            | [2]       |
| HEX       | ENO2 ><br>ENO1            | IC50               | ~1.1-1.3 μM                       | ENO1-<br>deleted<br>Glioma              | [21]      |
| POMHEX    | ENO2 ><br>ENO1            | Cytotoxicity       | Low nM<br>range                   | ENO1-<br>deleted<br>Glioma              | [17][19]  |
| SU212     | ENO1 (non-<br>allosteric) | Efficacy           | Restrains<br>tumor<br>progression | Triple-<br>Negative<br>Breast<br>Cancer | [22]      |

## **Experimental Protocols & Workflows**

Evaluating the efficacy of enolase inhibitors requires a standardized set of biochemical and cell-based assays.

## **Protocol: Fluorometric Enolase Activity Assay**

This protocol measures enolase activity by monitoring the decrease in NADH fluorescence in a coupled enzymatic reaction.[23][24]



#### 1. Reagent Preparation:

- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease inhibitors.
- Reaction Buffer A (without substrate): 50 mM Tris-HCl (pH 7.4), 1 mM MgCl<sub>2</sub>, 150 mM KCl,
   0.2 mM NADH, 2 units/mL pyruvate kinase, 2 units/mL lactate dehydrogenase.
- Reaction Buffer B (with substrate): Reaction Buffer A containing 4.5 mM 2-phosphoglycerate (2-PGA).

#### 2. Sample Preparation:

- Culture mammalian cells to ~90% confluency.[23]
- Wash cells once with PBS, then add 0.5 mL of ice-cold Lysis Buffer. [23]
- Scrape cells, transfer to a microfuge tube, and sonicate to lyse.[23]
- Clarify the lysate by centrifuging at 20,000 x g for 30 minutes at 4°C.[23]
- Determine the protein concentration of the supernatant using a Bradford assay.

#### 3. Assay Procedure:

- In a 96-well black, clear-bottom plate, add 100 μL of cell lysate (e.g., 10-50 μg total protein)
   pre-diluted in Reaction Buffer A.
- Include a negative control well with 100 μL of Reaction Buffer A only. [23]
- To measure inhibition, pre-incubate lysates with various concentrations of the test inhibitor.
- Initiate the reaction by adding 100  $\mu L$  of Reaction Buffer B to all wells using a multichannel pipette.[23]
- Immediately begin reading the plate in a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).[23]



- Record fluorescence readings every 30 seconds for 15-30 minutes.
- 4. Data Analysis:
- Calculate the rate of reaction (slope) of the time-dependent decrease in NADH fluorescence for each well.
- Subtract the slope of the negative control from all sample slopes to correct for background. [23]
- Express enolase activity relative to the vehicle control and normalize to the amount of protein loaded.

## **Protocol: Cell Viability (SRB) Assay**

This protocol assesses the cytotoxic effect of enolase inhibitors on cancer cell lines.

- 1. Cell Plating:
- Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells/well.
- Allow cells to adhere and grow for 24 hours.
- 2. Compound Treatment:
- Prepare serial dilutions of the enolase inhibitor in the appropriate cell culture medium.
- Remove the old medium from the cells and add 100 μL of the medium containing the inhibitor or vehicle control.
- Incubate the plate for 72-120 hours.
- 3. Cell Fixation and Staining:
- Gently remove the medium and fix the cells by adding 100 μL of 10% trichloroacetic acid
   (TCA) to each well. Incubate at 4°C for 1 hour.
- Wash the plate five times with slow-running tap water and allow it to air dry completely.



- Add 100  $\mu$ L of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
- Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Air dry the plate.
- 4. Measurement:
- Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
- Shake the plate for 5-10 minutes on a shaker.
- Read the absorbance at 510 nm using a microplate reader.
- 5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the viability against the inhibitor concentration and determine the IC50 value using nonlinear regression analysis.





Click to download full resolution via product page

**Caption:** A generalized workflow for enolase inhibitor drug discovery.

# **Conclusion and Future Perspectives**

Enolase 1 stands at the crossroads of cancer metabolism and oncogenic signaling, making its inhibition a highly strategic approach for cancer therapy.[1][2] Its dual roles in fueling glycolysis and promoting metastasis present a unique opportunity to simultaneously attack multiple



hallmarks of cancer.[1][3] The development of isoform-specific inhibitors, particularly for ENO2 in the context of ENO1-deleted cancers, exemplifies a precision medicine approach that holds significant promise.[17][19]

Future efforts should focus on developing inhibitors with improved pharmacological properties and high selectivity to minimize off-target effects.[5] Furthermore, exploring the synergistic potential of enolase inhibitors with other treatments, such as conventional chemotherapy, radiation, or immunotherapy, could lead to more durable clinical responses.[13][22] As our understanding of the complex, moonlighting functions of ENO1 continues to grow, so too will our ability to rationally design novel therapeutics that effectively target this critical oncogenic driver.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Alpha-Enolase: Emerging Tumor-Associated Antigen, Cancer Biomarker, and Oncotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enolase 1, a Moonlighting Protein, as a Potential Target for Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENO1 and Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. Measurement of enolase activity in cell lysates PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beyond ENO1, emerging roles and targeting strategies of other enolases in cancers -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]

### Foundational & Exploratory





- 12. researchgate.net [researchgate.net]
- 13. What are ENO1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Alpha-enolase promotes cell glycolysis, growth, migration, and invasion in non-small cell lung cancer through FAK-mediated PI3K/AKT pathway PMC [pmc.ncbi.nlm.nih.gov]
- 15. The moonlighting function of glycolytic enzyme enolase-1 promotes choline phospholipid metabolism and tumor cell proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In silico-based identification of human α-enolase inhibitors to block cancer cell growth metabolically PMC [pmc.ncbi.nlm.nih.gov]
- 21. openworks.mdanderson.org [openworks.mdanderson.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Whitepaper: The Significance of Enolase Inhibition in Cancer Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146642#the-significance-of-enolase-inhibition-in-cancer-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com